Pyridazine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGCSXVYUDDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448276 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-47-1 | |

| Record name | Pyridazine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-4-carboxamide: Core Properties and Applications

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of pyridazine-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical characteristics, spectroscopic profile, and chemical reactivity of this important heterocyclic compound. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for leveraging pyridazine-4-carboxamide as a versatile building block in medicinal and agrochemical research.

Molecular Identity and Physicochemical Properties

Pyridazine-4-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant interest as a versatile precursor for the synthesis of more complex molecules with potential biological activities.[1] Its structure, featuring a pyridazine ring coupled with a carboxamide functional group, provides a unique electronic and steric profile that is advantageous in the design of novel therapeutic and agrochemical agents.[1][2]

Chemical Identity

-

IUPAC Name: pyridazine-4-carboxamide[3]

-

CAS Number: 88511-47-1[3]

-

Molecular Formula: C₅H₅N₃O[3]

-

Molecular Weight: 123.11 g/mol [3]

-

Canonical SMILES: C1=CN=NC=C1C(=O)N[3]

-

InChI Key: GEBGCSXVYUDDPU-UHFFFAOYSA-N[3]

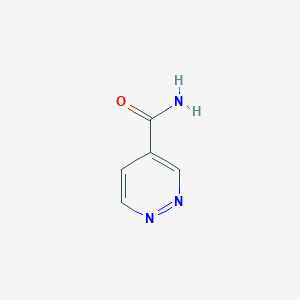

Diagram 1.0: 2D and 3D Structures of Pyridazine-4-carboxamide

Caption: 2D and 3D representations of the Pyridazine-4-carboxamide molecule.

Physicochemical Data Summary

The physicochemical properties of pyridazine-4-carboxamide and its parent carboxylic acid are crucial for predicting its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and formulation characteristics.

| Property | Value (Pyridazine-4-carboxamide) | Value (Pyridazine-4-carboxylic acid) | Reference(s) |

| Molecular Formula | C₅H₅N₃O | C₅H₄N₂O₂ | [3][4] |

| Molecular Weight | 123.11 g/mol | 124.10 g/mol | [3][4] |

| Melting Point | Not available | 244.2 °C (dec.) | [2] |

| Boiling Point (Predicted) | Not available | 404.2 ± 18.0 °C | [2] |

| Topological Polar Surface Area | 68.9 Ų | 63.1 Ų | [3][4] |

| XLogP3 (Predicted) | -1.0 | -0.3 | [3][4] |

| Appearance | Not available | White to almost white crystalline powder | [2] |

Note: Experimental data for pyridazine-4-carboxamide is limited in public databases. Data for the closely related pyridazine-4-carboxylic acid is provided for comparative insight.

Spectroscopic and Crystallographic Profile

Spectroscopic and crystallographic methods are indispensable for the structural elucidation and characterization of pyridazine-4-carboxamide.[1]

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.[5][6]

-

¹H NMR: The protons on the pyridazine ring are expected to resonate in the downfield region (typically δ 7.0–9.5 ppm) due to the deshielding effect of the aromatic heterocycle. The amide protons (-CONH₂) will likely appear as a broad signal, with a chemical shift that is dependent on solvent and concentration.[1]

-

¹³C NMR: The carbon atoms of the pyridazine ring and the carbonyl carbon of the carboxamide group will show distinct signals.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the pyridazine ring.[1][6]

1.3.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the vibrational modes of the functional groups present in the molecule.[7]

-

Pyridazine Ring Vibrations: Characteristic C-H stretching vibrations are expected above 3000 cm⁻¹.[1]

-

Carboxamide Group Vibrations: The C=O stretching of the amide will appear as a strong band, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide will be visible as one or two bands in the 3200-3400 cm⁻¹ region.

1.3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: A prominent molecular ion peak (M+) corresponding to the molecular weight of pyridazine-4-carboxamide would be expected.

-

Fragmentation Pathways: Common fragmentation would likely involve the loss of the amide group (•CONH₂) leading to a pyridazinyl cation, or cleavage of the pyridazine ring itself with the loss of N₂ or HCN.[1]

1.3.4 Crystallographic Data Single-crystal X-ray diffraction provides precise information on the three-dimensional structure. While specific data for pyridazine-4-carboxamide is not readily available, studies on analogous pyrazine-carboxamides reveal key structural features.[8][9] The molecule is expected to be largely planar, with the carboxamide group being nearly coplanar with the pyridazine ring.[8] The crystal packing would be dominated by intermolecular hydrogen bonds, with the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridazine nitrogens acting as acceptors.[8][9]

Synthesis and Chemical Reactivity

The synthesis of the pyridazine core and its derivatives has evolved to include a variety of methodologies, allowing for controlled and efficient production.[10]

Synthetic Strategies

A foundational approach to constructing the pyridazine ring involves the cyclization of a 1,4-dicarbonyl compound with a hydrazine derivative.[11] More advanced strategies offer greater control and diversity.

-

Condensation Reactions: This is a classic method for forming the pyridazine core.

-

[4+2] Cycloaddition: A green, one-pot procedure involving the [4+2] cycloaddition of singlet oxygen with a glycosyl furan, followed by reduction and cyclization with hydrazine, has been developed to produce pyridazine C-nucleosides.[12]

-

Skeletal Editing: A novel approach allows for the direct conversion of pyridines to pyridazines by a C-to-N atom replacement, bridging a significant gap in synthetic accessibility.[10]

-

Regioselective Functionalization: Directed ortho-metalation is an effective strategy for introducing substituents at specific positions on the pyridazine ring. For N-substituted pyridazine-4-carboxamides, the choice of a sterically bulky group on the amide nitrogen can direct lithiation exclusively to the 5-position.[1]

Diagram 2.1: General Synthetic Workflow for Pyridazines

Caption: A generalized workflow for the synthesis of the pyridazine core.

Applications in Research and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its wide range of biological activities.[13]

Role as a Versatile Synthetic Intermediate

Pyridazine-4-carboxamide serves as a key building block for creating more complex, biologically active molecules.[1][2] Its functional groups—the reactive pyridazine ring and the modifiable carboxamide—allow for diverse chemical transformations, facilitating the development of novel compounds.[2][14]

Pharmacological and Biological Potential

Derivatives of pyridazine exhibit a broad spectrum of pharmacological activities.[15] This makes the pyridazine-4-carboxamide core an attractive starting point for drug discovery programs.

-

Anticancer Activity: Pyridazine-containing compounds have shown significant promise as anticancer agents, with some derivatives entering clinical trials.[1]

-

Antimicrobial and Antifungal Activity: The pyridazine nucleus is a component of compounds with demonstrated antibacterial and antifungal properties.[16][15]

-

Analgesic and Anti-inflammatory Effects: Certain pyridazinone derivatives are marketed as analgesic and anti-inflammatory drugs.[16]

-

Cardiovascular and Antihypertensive Properties: Various pyridazine derivatives have been investigated for their effects on the cardiovascular system, including antiplatelet and antihypertensive activities.

-

Other Activities: The pyridazine scaffold is also found in compounds with antitubercular, anticonvulsant, and herbicidal activities.

Diagram 3.1: Role of Pyridazine Core in Drug Discovery ```dot digraph "Drug_Discovery_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

Pyridazine-4-carboxamide represents a molecule of significant value to the scientific community, particularly in the fields of drug discovery and agrochemical development. Its unique physicochemical properties, combined with a versatile reactivity profile, make it an ideal scaffold for the synthesis of novel compounds with a wide array of biological activities. This guide has provided a foundational understanding of its core properties, synthetic routes, and potential applications, intended to empower researchers to explore the full potential of this promising heterocyclic building block.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridazine-4-carboxylic acid [myskinrecipes.com]

- 3. Pyridazine-4-carboxamide | C5H5N3O | CID 10920505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide1 | Semantic Scholar [semanticscholar.org]

- 9. Crystal structures of N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmeth-yl)pyrazine-2-carboxamide. [sonar.rero.ch]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. iglobaljournal.com [iglobaljournal.com]

- 12. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sarpublication.com [sarpublication.com]

An In-Depth Technical Guide to Pyridazine-4-carboxamide: Structure, Synthesis, and Applications in Drug Discovery

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Within this vast landscape, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a significant percentage of FDA-approved drugs. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is endowed with unique physicochemical properties that make it an increasingly attractive scaffold in drug design.[1][2] Characterized by its weak basicity, a high dipole moment that facilitates π-π stacking, and a robust, dual hydrogen-bonding capacity, the pyridazine moiety offers distinct advantages in molecular recognition and drug-target interactions.[1]

This guide focuses on a key derivative, Pyridazine-4-carboxamide (CAS No: 88511-47-1).[3][4] This compound serves as a versatile and highly valuable building block for medicinal chemists and drug development professionals.[3] Its structure, combining the polar pyridazine core with a reactive carboxamide functional group, provides a strategic starting point for the synthesis of complex molecules with potential biological activities, ranging from kinase inhibition to antifungal action.[2][3] We will delve into its core chemical identity, synthetic pathways, characterization techniques, and its burgeoning role in the development of next-generation therapeutics.

PART 1: Core Chemical Identity of Pyridazine-4-carboxamide

A precise understanding of a molecule's structure and nomenclature is fundamental to all subsequent research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is pyridazine-4-carboxamide .[3][4] Its structure consists of a pyridazine ring substituted at the 4-position with a carboxamide group (-CONH₂).

Caption: 2D Chemical Structure of Pyridazine-4-carboxamide.

Molecular Identifiers and Properties

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. The key properties and identifiers for pyridazine-4-carboxamide are summarized below.

| Identifier/Property | Value | Source |

| IUPAC Name | pyridazine-4-carboxamide | [3][4] |

| CAS Number | 88511-47-1 | [3][4] |

| Molecular Formula | C₅H₅N₃O | [3][4] |

| Molecular Weight | 123.11 g/mol | [3][4] |

| SMILES | C1=CN=NC=C1C(=O)N | [4] |

| InChI | InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | [4] |

| InChIKey | GEBGCSXVYUDDPU-UHFFFAOYSA-N | [3][4] |

PART 2: Synthesis and Functionalization Strategies

The utility of a building block is defined by the accessibility and versatility of its synthetic routes. Pyridazine-4-carboxamide can be synthesized through various methodologies, allowing for both core scaffold formation and subsequent functionalization.

Core Ring Synthesis: Condensation Reactions

A foundational strategy for constructing the pyridazine core involves the cyclization of a 1,4-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] This classical approach provides a reliable entry point to the pyridazine ring system, which can then be further modified to introduce the required carboxamide functionality. The choice of starting materials and reaction conditions is critical for controlling regioselectivity and maximizing yield.

Regioselective Functionalization

Controlling the position of substituents on the pyridazine ring is essential for modulating biological activity.[3] For N-substituted pyridazine-4-carboxamides, directed ortho-metalation is a powerful technique. A substituent on the amide nitrogen can direct deprotonation to an adjacent position on the pyridazine ring. For example, employing a sterically bulky N-(tert-butyl) protecting group on the carboxamide can effectively direct lithiation exclusively to the 5-position, enabling precise introduction of other functional groups at that site.[3]

Generalized Synthetic Protocol: From Carboxylic Acid Precursor

A common and direct method for preparing pyridazine-4-carboxamide involves the amidation of its corresponding carboxylic acid precursor, pyridazine-4-carboxylic acid.

Objective: To convert pyridazine-4-carboxylic acid to pyridazine-4-carboxamide.

Materials:

-

Pyridazine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide (NH₄OH)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Activation of the Carboxylic Acid:

-

Suspend pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. This step converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating nucleophilic attack.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Amidation:

-

Re-dissolve the crude acyl chloride in anhydrous DCM.

-

Cool the solution again to 0 °C.

-

Slowly add an excess of ammonia solution (e.g., 7N in MeOH, >3.0 eq) to the stirred solution. The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the amide bond.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography (silica gel) to obtain pure pyridazine-4-carboxamide.

-

PART 3: Structural Elucidation and Analytical Workflow

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A suite of spectroscopic techniques is employed for the comprehensive characterization of pyridazine-4-carboxamide.

Sources

An In-Depth Technical Guide to Pyridazine-4-carboxamide: Properties, Synthesis, and Applications

Executive Summary

Pyridazine-4-carboxamide is a pivotal heterocyclic compound featuring a pyridazine ring core functionalized with a carboxamide group. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a highly valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of Pyridazine-4-carboxamide, detailing its core molecular properties, established and modern synthetic strategies, and the analytical techniques essential for its structural elucidation. Furthermore, it explores its significant role as a versatile scaffold in drug discovery, driven by its potential to modulate the physicochemical properties of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Molecular Profile

Pyridazine-4-carboxamide is an organic compound of significant interest in synthetic and medicinal chemistry.[1] Its fundamental properties are summarized below, providing the foundational data required for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2][3] |

| IUPAC Name | pyridazine-4-carboxamide | [1][2] |

| CAS Number | 88511-47-1 | [1][2][3] |

| Canonical SMILES | C1=CN=NC=C1C(=O)N | [2] |

| InChIKey | GEBGCSXVYUDDPU-UHFFFAOYSA-N | [2] |

The structure consists of a 1,2-diazine (pyridazine) ring, which imparts a high dipole moment and distinct hydrogen bond accepting capabilities, and a carboxamide functional group, which can act as both a hydrogen bond donor and acceptor.[4] These features are crucial for its role in molecular recognition and interaction with biological targets.[4]

Synthesis and Strategic Functionalization

The synthesis of the pyridazine core and its derivatives has advanced significantly, employing both classical and modern methodologies to achieve efficiency and molecular diversity.

3.1 Foundational Synthetic Strategies

A cornerstone for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1] This cyclization is a robust and well-established method for forming the heterocyclic core, which can then be further modified to yield Pyridazine-4-carboxamide.

3.2 Advanced Methodologies

To accelerate the generation of chemical diversity, multi-component reactions (MCRs) have emerged as a powerful strategy.[1] MCRs allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, offering significant advantages in terms of atom economy and operational simplicity. Another innovative approach involves the skeletal editing of more readily available pyridine precursors, directly converting a C-H bond in the pyridine ring to a nitrogen atom to form the pyridazine scaffold.[5]

3.3 Regioselective Functionalization

Controlling the position of substituents on the pyridazine ring is critical for tuning the molecule's biological activity. Directed ortho-metalation is a key strategy for achieving this.[1] In this technique, a functional group directs deprotonation to an adjacent position on the ring. For N-substituted pyridazine-4-carboxamides, the choice of a sterically bulky protecting group on the amide nitrogen can effectively control the site of metalation, enabling highly regioselective functionalization.[1]

Analytical Characterization and Structural Elucidation

A suite of spectroscopic techniques is indispensable for the unambiguous structural determination and purity assessment of Pyridazine-4-carboxamide and its derivatives.[1]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the molecular framework.[1]

-

¹H NMR: The aromatic protons on the pyridazine ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms.[1] The two protons of the primary amide group (-CONH₂) typically present as a single broad signal whose chemical shift is sensitive to solvent, concentration, and temperature.[1]

-

¹³C NMR: This one-dimensional experiment identifies the unique carbon environments within the molecule.

-

2D NMR: Techniques such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern and overall structure.[1]

| Proton Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridazine Ring Protons | 7.0 - 9.5 | Deshielded by aromatic ring current and adjacent nitrogen atoms.[1] |

| Amide (NH₂) Protons | Variable (Broad) | Subject to hydrogen bonding and chemical exchange.[1] |

4.2 Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing confirmation of key functional groups.[1]

-

Pyridazine Ring Vibrations: Characteristic C-H stretching vibrations are observed above 3000 cm⁻¹.[1]

-

Amide Group Vibrations: Strong C=O (carbonyl) stretching band typically appears in the 1650-1690 cm⁻¹ region. N-H stretching vibrations for the primary amide appear as two bands in the 3200-3400 cm⁻¹ region.

4.3 Mass Spectrometry (MS)

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.[1]

-

Molecular Ion Peak: The primary peak corresponds to the molecular weight of the compound (123.11 Da).

-

Fragmentation Pathways: Common fragmentation patterns for Pyridazine-4-carboxamide likely include the loss of the amide radical (•CONH₂, 44 Da) and cleavage of the pyridazine ring, often through the loss of stable molecules like N₂ (28 Da) or HCN (27 Da).[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridazine-4-carboxamide - CAS:88511-47-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

Synthesis of Pyridazine-4-carboxamide from pyridazine-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of Pyridazine-4-carboxamide from Pyridazine-4-carboxylic Acid

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including a significant dipole moment and capacity for hydrogen bonding, impart favorable pharmacokinetic characteristics such as increased water solubility.[1] Pyridazine-containing compounds have demonstrated a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3] Pyridazine-4-carboxamide, specifically, serves as a crucial building block or a final drug substance in the development of novel therapeutics. The efficient and reliable synthesis of this amide from its corresponding carboxylic acid is therefore a critical process for researchers in drug discovery and development.

This guide provides a detailed exploration of the chemical principles and practical methodologies for the conversion of pyridazine-4-carboxylic acid to pyridazine-4-carboxamide. We will delve into the mechanistic underpinnings of amide bond formation, compare leading coupling strategies, and provide a comprehensive, field-tested protocol for its successful synthesis.

Part 1: The Fundamental Chemistry of Amide Bond Formation

The direct reaction of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that can degrade sensitive molecules.[4] The core challenge is the low electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, which leads to a non-productive acid-base reaction, forming an ammonium carboxylate salt.

To overcome this, the carboxylic acid must be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This activation is typically achieved in situ using a coupling reagent . The activated intermediate, often a highly reactive ester or acylphosphonium species, is then readily attacked by the amine nucleophile to form the stable amide bond.

Part 2: Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount and depends on factors such as substrate reactivity, desired reaction conditions (temperature, solvent), and the need to avoid side reactions. The most common and effective reagents fall into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[5] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

Mechanism Insight: The primary drawback of this intermediate is its susceptibility to racemization if the carboxylic acid has a chiral center. Furthermore, it can rearrange into a stable N-acylurea byproduct, which can be difficult to remove. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always used.[5][6] These additives intercept the O-acylisourea to form an active ester (OBt or OAt ester), which is more stable, less prone to racemization, and reacts cleanly with the amine.

-

DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration. This makes it excellent for solution-phase synthesis but unsuitable for solid-phase applications.[5]

-

EDC (or EDCI): A water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for easy removal via aqueous work-up, a significant advantage in many purification schemes.[5]

Phosphonium Salt Reagents

Phosphonium-based reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP, are highly efficient and generate fewer side products compared to carbodiimides.[6]

Mechanism Insight: These reagents directly convert the carboxylic acid into its corresponding OBt or OAt active ester without first forming an O-acylisourea intermediate. This leads to faster reactions and lower rates of racemization.[6] The byproducts are typically water-soluble and easily removed. PyAOP is generally more reactive than PyBOP due to the electronic properties of the HOAt leaving group.[6]

Aminium/Uronium Salt Reagents

This class includes some of the most powerful and commonly used coupling reagents in modern organic synthesis.

-

HBTU/TBTU: These were long believed to be uronium salts but have been shown to exist as aminium salts.[5] They react with carboxylic acids to generate OBt active esters, providing rapid and clean amide bond formation.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the HOAt additive, HATU is one of the most effective coupling reagents available.[6] The OAt active ester it generates is more reactive than the OBt ester, making HATU particularly suitable for sterically hindered substrates or less nucleophilic amines.[6]

-

COMU: A newer generation coupling reagent based on OxymaPure as the leaving group. It offers reactivity comparable or superior to HATU and boasts byproducts that are highly water-soluble, simplifying purification in a move towards "green chemistry" protocols.[7]

The general mechanism for amide bond formation using these activating agents is visualized below.

Sources

Introduction: The Critical Role of Solubility in Preclinical Research

An In-Depth Technical Guide to the Solubility of Pyridazine-4-carboxamide

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, solubility stands as a paramount parameter, governing everything from assay performance and bioavailability to formulation strategies. Pyridazine-4-carboxamide (CAS: 88511-47-1, Mol. Wt.: 123.11 g/mol ) is a heterocyclic compound of significant interest, belonging to a class of molecules recognized for their versatile biological activities.[1] The pyridazine core, in particular, is often explored in medicinal chemistry as a bioisostere for other aromatic rings, with studies suggesting it can confer advantageous properties, including an enhancement in aqueous solubility.[2]

This technical guide provides a comprehensive analysis of the solubility profile of Pyridazine-4-carboxamide. As a Senior Application Scientist, my objective is not merely to present data, but to provide a logical framework for understanding, predicting, and experimentally verifying the solubility of this compound. We will delve into its theoretical solubility based on structural attributes, examine the factors that modulate this property, and provide robust, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior in various solvent systems.

Part 1: Theoretical Solubility Profile of Pyridazine-4-carboxamide

A thorough review of publicly available literature and chemical databases indicates a lack of specific, published quantitative solubility data for Pyridazine-4-carboxamide.[1][3] However, we can construct a robust theoretical profile by analyzing its molecular structure and leveraging data from structurally related analogues.

Structural Determinants of Solubility

The solubility of Pyridazine-4-carboxamide is dictated by two primary structural features:

-

The Pyridazine Ring: This 1,2-diazine ring is an aromatic heterocycle characterized by a high dipole moment and the presence of two nitrogen atoms.[2] These nitrogen atoms act as hydrogen bond acceptors, enhancing the molecule's ability to interact with polar solvents. The inherent polarity of the pyridazine moiety suggests a favorable disposition towards solubility in polar media and contributes to increased aqueous solubility when compared to non-polar carbocyclic rings like benzene.[2][4]

-

The Carboxamide Group (-CONH₂): This functional group is a classic solubility enhancer. It possesses both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrogen lone pair). This dual capacity for hydrogen bonding significantly facilitates interactions with protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO.

A Data-Driven Analogue: 6-Phenyl-pyridazin-3(2H)-one

To move beyond pure theory, we can examine experimental data for a closely related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD). A comprehensive study determined its solubility in a wide array of pharmaceutical solvents at various temperatures.[5] The findings are highly instructive and serve as an excellent proxy for predicting the behavior of Pyridazine-4-carboxamide.

The data unequivocally show that PPD's solubility is highest in Dimethyl Sulfoxide (DMSO) across all tested temperatures, followed by other polar organic solvents like PEG-400 and Transcutol®.[5] Its solubility in water is, by contrast, exceedingly low.[5] This highlights the powerful solvating capacity of polar aprotic solvents for this class of compounds.

Table 1: Experimental Mole Fraction Solubility (xₑ) of Analogue 6-Phenyl-pyridazin-3(2H)-one at 318.2 K (45°C)

| Solvent | Mole Fraction (xₑ) |

|---|---|

| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ |

| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ |

| Transcutol® | 3.46 x 10⁻¹ |

| Ethyl Acetate (EA) | 8.81 x 10⁻² |

| 1-Butanol | 2.11 x 10⁻² |

| Propylene Glycol (PG) | 1.50 x 10⁻² |

| Ethanol | 8.22 x 10⁻³ |

| Methanol | 5.18 x 10⁻³ |

| Water | 1.26 x 10⁻⁵ |

(Data extracted from Reference[5])

Predicted Solubility Profile

Based on the structural analysis and the analogue data, we can predict the qualitative solubility of Pyridazine-4-carboxamide. The absence of the lipophilic phenyl group present in the analogue suggests that Pyridazine-4-carboxamide should exhibit even greater affinity for polar solvents and likely improved aqueous solubility, though it may still be classified as poorly soluble in water.

Table 2: Predicted Qualitative Solubility of Pyridazine-4-carboxamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO , DMF, DMAc | Highly Soluble | Strong dipole-dipole interactions and H-bond accepting capacity of the solvent effectively solvate the polar pyridazine and carboxamide groups. Analogue data provides strong support.[5] |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Slightly Soluble | Capable of H-bonding, but the crystalline lattice energy of the solid compound must be overcome. Expected to be significantly more soluble than in non-polar solvents.[4] |

| Non-Polar | Hexane, Toluene, Chloroform | Insoluble to Very Slightly Soluble | "Like dissolves like" principle. The high polarity of the solute is incompatible with the non-polar nature of these solvents.[4] |

Part 2: Key Factors Influencing Experimental Solubility

The actual measured solubility can be influenced by several environmental and physical factors. A robust experimental design must control for these variables.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[6] The quantitative impact of temperature must be determined empirically.

-

pH (for Aqueous Solutions): The pyridazine ring is weakly basic.[2] While its pKa is low, the solubility in aqueous buffers may exhibit some pH-dependence, potentially increasing at lower pH due to protonation of the ring nitrogens.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in measured solubility. It is crucial to characterize the solid form used in any solubility determination.

Part 3: Standardized Experimental Protocols

To obtain reliable and reproducible data, standardized protocols are essential. Here, we provide detailed methodologies for determining both thermodynamic and kinetic solubility—two distinct but equally important parameters in drug discovery.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method is the "gold standard" for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of Pyridazine-4-carboxamide that dissolves in a specific solvent at a controlled temperature and at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid Pyridazine-4-carboxamide (e.g., 5-10 mg, ensuring undissolved solid remains visible) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker or rotating wheel set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A 24-48 hour incubation is standard practice to ensure equilibrium is fully achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of solid particles, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant. This step is critical to avoid artificially inflated results.

-

Quantification:

-

Prepare a series of dilutions of the clear supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of Pyridazine-4-carboxamide in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. Express the final solubility in units such as mg/mL, µg/mL, or mM.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow for equilibrium solubility.

Protocol 2: Kinetic Solubility Profiling using DMSO Stock

This high-throughput method is common in early drug discovery. It assesses the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer. The result is not a true thermodynamic value but is highly relevant for predicting behavior in biological assays that use DMSO for compound delivery.[6]

Objective: To measure the concentration at which Pyridazine-4-carboxamide precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Pyridazine-4-carboxamide in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO.

-

Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well on a 96-well analysis plate pre-filled with a larger volume of aqueous buffer (e.g., 100-200 µL, such as Phosphate-Buffered Saline, pH 7.4). This creates a range of final compound concentrations with a low final percentage of DMSO (typically 1-2%).

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Precipitate Detection: Measure the amount of precipitate formed in each well. This is commonly done by measuring light scattering using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in precipitation (light scatter or absorbance) is observed compared to buffer-only controls.

Diagram 2: Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Conclusion: A Pathway to Comprehensive Characterization

While specific experimental data for the solubility of Pyridazine-4-carboxamide remains to be published, a robust theoretical framework can be constructed. Based on its polar heterocyclic structure and the presence of a carboxamide group, it is predicted to be highly soluble in polar aprotic solvents like DMSO and sparingly soluble in aqueous media. This prediction is strongly supported by quantitative data from the closely related analogue, 6-phenyl-pyridazin-3(2H)-one.[5]

For any research or development program, however, theoretical prediction must be followed by empirical verification. The standardized shake-flask and kinetic assay protocols provided in this guide offer a clear and reliable path for scientists to generate the precise solubility data required for their work. A thorough understanding and experimental determination of solubility are not merely procedural steps; they are indispensable for making informed decisions that guide the trajectory of a compound from the research bench to potential clinical application.

References

-

Mistry, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Solubility of Things. (n.d.). Solubility of Pyridazine. Available at: [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920505, Pyridazine-4-carboxamide. PubChem. Available at: [Link]

-

Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

-

Slideshare. (n.d.). Pyridazine and its derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid. PubChem. Available at: [Link]

-

My Skin Recipes. (n.d.). Pyridazine-4-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Physical Properties of Pyridazines. Available at: [Link]

-

Huayuan World. (n.d.). 4-脒吡啶盐酸盐. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxamide. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Available at: [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine-4-carboxamide | C5H5N3O | CID 10920505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Thermal Properties of Pyridazine-4-carboxamide

The pyridazine ring is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] Its unique physicochemical properties—characterized by a high dipole moment, robust hydrogen-bonding capacity, and a unique arrangement of nitrogen atoms—make it an attractive component in the design of novel therapeutics.[2] Pyridazine-containing molecules have shown a wide spectrum of biological activities and are integral to a number of clinical candidates and approved drugs, targeting a diverse array of biological processes involved in cancer, inflammatory diseases, and infections.[1][2][3]

Pyridazine-4-carboxamide (CAS 88511-47-1) is a key building block within this chemical space.[4] The carboxamide functional group, appended to the electron-deficient pyridazine core, provides a crucial handle for synthetic elaboration and a key interaction point for biological targets through hydrogen bonding. Understanding the fundamental physicochemical properties of this molecule, such as its melting and boiling points, is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and drug delivery.

This guide, intended for researchers and drug development professionals, provides an in-depth examination of the thermal properties of pyridazine-4-carboxamide. As a Senior Application Scientist, the focus extends beyond simple data reporting to elucidate the causality behind experimental choices and to provide robust, self-validating protocols for the determination of these key physical constants.

Core Physicochemical Properties

A summary of the core physicochemical data for pyridazine-4-carboxamide is presented below. It is noteworthy that while the molecular formula and weight are well-defined, a definitive, experimentally determined melting point is not consistently reported in readily accessible scientific literature. The boiling point is not reported, likely due to the compound's thermal behavior.

| Property | Value | Source |

| IUPAC Name | pyridazine-4-carboxamide | [4] |

| CAS Number | 88511-47-1 | [4] |

| Molecular Formula | C₅H₅N₃O | [4] |

| Molecular Weight | 123.11 g/mol | [4] |

| Melting Point | Not explicitly reported. Expected to be in the range of 150-250 °C based on derivatives. | [5][6] |

| Boiling Point | Not reported (Likely sublimes or decomposes before boiling at atmospheric pressure). | [7] |

Part 1: Melting Point Determination for Pyridazine-4-carboxamide

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity.[8] For crystalline solids, a sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[9]

While a specific melting point for pyridazine-4-carboxamide is not found in the surveyed literature, various substituted pyridazine derivatives exhibit melting points ranging from approximately 155 °C to over 205 °C.[5] This provides a reasonable estimation for the target compound and informs the experimental approach.

Expertise & Experience: Causality Behind the Experimental Protocol

The chosen methodology for melting point determination must ensure uniform and controlled heating to accurately observe the phase transition. A slow heating rate (1-2 °C per minute) is critical as the sample approaches its melting point. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and elevated melting range. The sample itself must be finely powdered and tightly packed in a capillary tube to ensure efficient and uniform heat transfer.[8]

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers precise electronic control of the heating rate and clear visualization of the sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the pyridazine-4-carboxamide sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[8]

-

Invert a capillary melting point tube and press the open end into the powder until a small amount (1-2 mm height) enters the tube.

-

Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the powder at the bottom.[10] This prevents air pockets and ensures uniform heating.

-

-

Instrument Setup:

-

Turn on the digital melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run. Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly identify the approximate melting range.[10]

-

Based on the preliminary run (or the expected range of 150-250 °C), set the starting temperature to approximately 20 °C below the expected melting point.

-

Set the ramp (heating) rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the heating block, thermometer, and sample.

-

-

Measurement:

-

Carefully insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue to observe and record the temperature at which the last solid crystal melts into a liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical workflow for an accurate melting point determination.

Caption: Workflow for accurate melting point determination.

Part 2: Boiling Point and Thermal Stability

An experimental boiling point for pyridazine-4-carboxamide at atmospheric pressure is not reported in the scientific literature. For a high-melting-point solid, this is not unusual. Many organic compounds, particularly those with strong intermolecular forces like the hydrogen bonding and dipole-dipole interactions present in pyridazine-4-carboxamide, will decompose or sublime at the high temperatures required to reach their boiling point at standard pressure.[7]

Expertise & Experience: Assessing Thermal Stability with TGA

Before attempting to measure a boiling point, it is imperative to understand the compound's thermal stability. The primary technique for this is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp loss of mass indicates either decomposition or sublimation. Studies on other pyridazine derivatives have shown high thermal stability, with 5% weight loss occurring at temperatures above 300 °C, and have indicated that the mass loss is due to sublimation rather than thermal degradation.[7] This insight is crucial: attempting to measure a boiling point in an open or standard distillation setup would likely result in sample loss through sublimation long before boiling occurs.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Tare a clean TGA sample pan (typically platinum or alumina).

-

Place a small, accurately weighed amount of the pyridazine-4-carboxamide sample (typically 2-10 mg) into the pan.

-

Load the sample pan into the TGA furnace.

-

-

TGA Program Setup:

-

Set the purge gas (typically nitrogen for an inert atmosphere) to the recommended flow rate.

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/minute) to a final temperature well above the expected region of interest (e.g., 400 °C).

-

-

-

Data Analysis:

-

Run the experiment and collect the data (mass vs. temperature).

-

Analyze the resulting TGA curve. The onset temperature of mass loss provides an indication of the temperature at which sublimation or decomposition begins. A complete weight loss is strongly indicative of sublimation.[7]

-

Boiling Point Determination Under Reduced Pressure

If a boiling point is required, it must be determined under reduced pressure (vacuum). Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the compound to boil at a temperature below its decomposition or sublimation point.[11][12] This is a specialized technique not typically performed unless necessary for purification via vacuum distillation.

Visualization: Logic for Boiling Point Determination

This diagram outlines the decision-making process for determining the boiling point of a high-melting, potentially sensitive compound.

Caption: Decision workflow for boiling point analysis.

Conclusion

References

-

Jankauskas, V., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 26(16), 4985. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

-

Penning, T. D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 2135–2162. [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(3), 359. [Link]

-

Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

-

ResearchGate. (2015). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Journal of Chemical Research. [Link]

-

Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. [Link]

-

El-Gazzar, M. G., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(8), 1021-1043. [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-339. [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

-

Capot Chemical. (n.d.). 88511-47-1 | Pyridazine-4-carboxamide. [Link]

-

Kwantlen Polytechnic University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. [Link]

-

ResearchGate. (2018). Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

Chemsigma. (n.d.). 4-Pyridazinecarboxamide [88511-47-1]. [Link]

-

Semantic Scholar. (2007). Thermal analysis of some novel pyrimidine derivatives. [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. athabascau.ca [athabascau.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Stability and Storage of Pyridazine-4-carboxamide

Introduction

Pyridazine-4-carboxamide (C₅H₅N₃O) is a heterocyclic compound featuring a pyridazine ring substituted with a carboxamide group.[1][2] As a member of the diazine family, its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, make it a valuable scaffold and building block in medicinal and agrochemical research.[2][3] The inherent polarity of the pyridazine moiety often enhances aqueous solubility, a desirable trait in drug development.[4][5]

The integrity of any chemical entity is paramount for reproducible research and the development of safe and effective pharmaceutical products. Understanding the stability profile of Pyridazine-4-carboxamide—its susceptibility to degradation under various environmental influences—is critical for scientists and researchers. This guide provides a comprehensive technical overview of its intrinsic stability, potential degradation pathways, and the scientifically grounded protocols required for its proper storage and handling. By synthesizing established chemical principles with regulatory standards, this document serves as an essential resource for ensuring the long-term quality and reliability of Pyridazine-4-carboxamide in a laboratory or developmental setting.

Section 1: Core Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. Pyridazine-4-carboxamide's behavior is dictated by the interplay between its electron-deficient aromatic pyridazine ring and the reactive carboxamide functional group. The adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, influencing its interactions with solvents and other molecules, while also rendering the ring susceptible to certain chemical transformations.[3] The carboxamide group serves as both a hydrogen bond donor and acceptor, further defining its interaction profile.

Table 1: Physicochemical Properties of Pyridazine-4-carboxamide

| Property | Value | Source(s) |

| IUPAC Name | pyridazine-4-carboxamide | [1] |

| Molecular Formula | C₅H₅N₃O | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| CAS Number | 88511-47-1 | [1][2] |

| Appearance | Varies; typically a solid powder | N/A |

| Key Features | Aromatic heterocycle, π-deficient ring system, primary amide | [3][4] |

Section 2: Intrinsic Stability and Potential Degradation Pathways

While the parent pyridazine ring is generally stable under standard conditions, the presence of the carboxamide group introduces specific vulnerabilities.[6] The primary degradation pathways for Pyridazine-4-carboxamide can be logically inferred from its structure and are typically investigated through forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.[7]

Key Degradation Mechanisms:

-

Hydrolytic Degradation: This is the most probable degradation pathway due to the carboxamide functional group. Amide hydrolysis can occur under both acidic and basic conditions, cleaving the C-N bond to yield Pyridazine-4-carboxylic acid and ammonia. The reaction rate is highly pH-dependent and is accelerated by heat.[8][9]

-

Oxidative Degradation: The electron-rich nitrogen atoms of the pyridazine ring are potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxide derivatives. While the aromatic ring itself possesses a degree of stability, strong oxidative conditions could potentially lead to ring cleavage.

-

Photolytic Degradation: Aromatic heterocyclic systems can absorb UV and visible light, which may induce photochemical reactions. Photodegradation can lead to a complex mixture of products through mechanisms like ring rearrangement, cleavage, or reactions with solvent molecules.[10] As per ICH Q1B guidelines, photostability testing is a critical component of a comprehensive stability assessment.[11]

-

Thermal Degradation: Elevated temperatures act as a catalyst for other degradation mechanisms, particularly hydrolysis.[8] In a solid state, high heat can also lead to pyrolysis, although this typically requires temperatures beyond those encountered in standard storage or shipping.

Caption: Potential degradation pathways for Pyridazine-4-carboxamide.

Section 3: Recommended Storage and Handling Conditions

Based on the potential degradation pathways, a multi-faceted approach to storage is required to preserve the integrity of Pyridazine-4-carboxamide. The primary objective is to mitigate exposure to heat, light, moisture, and reactive atmospheres.

Causality Behind Recommendations:

-

Temperature Control: Lower temperatures slow down the kinetics of all chemical reactions, most critically, hydrolysis. Storing at refrigerated temperatures (2-8°C) provides a robust barrier against thermal degradation.[12]

-

Moisture Prevention: Since hydrolysis is a key risk, excluding moisture is critical. This is achieved by using tightly sealed containers and, if necessary, a desiccated environment.[6]

-

Light Protection: Amber glass or opaque containers prevent photolytic degradation by blocking UV and visible light.[9]

-

Inert Atmosphere: Backfilling containers with an inert gas like argon or nitrogen displaces oxygen, preventing oxidative degradation.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale (Why it's important) |

| Temperature | Store at 2-8°C (Refrigerated). | Minimizes the rate of all potential degradation reactions, especially hydrolysis. |

| Humidity | Store in a dry environment. Use containers with tight-fitting seals. Consider a desiccator for long-term storage. | Prevents absorption of atmospheric moisture, which is a reactant in hydrolytic degradation.[9] |

| Light | Protect from light by using amber vials or opaque containers. Store in a dark location. | Prevents photolytic degradation caused by exposure to UV and visible light.[10] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | Displaces oxygen and prevents oxidative degradation of the electron-rich nitrogen atoms. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. | Avoids direct chemical reactions that would rapidly degrade the compound.[6] |

Section 4: Stability Testing Protocols

To formally characterize the stability of Pyridazine-4-carboxamide, a systematic approach guided by the International Council for Harmonisation (ICH) guidelines is essential.[13][14] This involves an initial forced degradation study to understand its liabilities, followed by a formal study under controlled conditions to establish a re-test period.

Caption: A workflow for assessing the stability of a drug substance.

Experimental Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[15]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Pyridazine-4-carboxamide in a suitable solvent (e.g., Methanol, Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

After heating, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Rationale: This condition aggressively tests the stability of the amide bond to acid-catalyzed hydrolysis.[9]

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Maintain the solution at room temperature or gently heat (e.g., 40°C) for a defined period.

-

After the stress period, cool and neutralize with an equivalent amount of 0.1 N HCl.

-

Rationale: This evaluates the susceptibility to base-catalyzed amide hydrolysis, which can occur under different kinetics than acid hydrolysis.[9]

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for a defined period, protected from light.

-

Rationale: This mimics potential exposure to oxidative stress and identifies susceptibility at the ring nitrogen atoms.[7]

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid Pyridazine-4-carboxamide in a vial.

-

Heat in a calibrated oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

-

After exposure, dissolve the sample in the chosen solvent for analysis.

-

Rationale: This assesses the intrinsic thermal stability of the molecule in the absence of solvent effects.

-

-

Photostability Testing:

-

Expose both the solid substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10]

-

A parallel control sample should be wrapped in aluminum foil to protect it from light.

-

Rationale: This is a regulatory requirement to determine if the substance is light-sensitive and requires specific protective packaging.[13]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., reverse-phase HPLC with a PDA detector). Compare the chromatograms to identify and quantify degradation products.

Experimental Protocol 2: Formal (ICH) Stability Study

Objective: To evaluate the stability of Pyridazine-4-carboxamide under standardized storage conditions to determine a re-test period.[16]

Methodology:

-

Batch Selection: Place at least three primary batches of the substance into the stability program.[10]

-

Container Closure System: Use a container closure system that is representative of the proposed storage and shipping container.

-

Storage Conditions: Store the samples in calibrated stability chambers set to the conditions outlined in Table 3.

-

Testing Frequency: For long-term studies, test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]

-

Analysis: At each time point, test the samples for critical quality attributes, including appearance, assay (purity), and degradation products, using the validated stability-indicating method.

Table 3: Standard ICH Storage Conditions for Formal Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum) |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Source: ICH Q1A(R2) Guideline[16] |

Conclusion

Pyridazine-4-carboxamide is a molecule of significant interest, but its utility is contingent upon maintaining its chemical integrity. Its stability is primarily challenged by its susceptibility to hydrolytic degradation at the carboxamide group, with additional risks from oxidation, photolysis, and thermal stress. Adherence to stringent storage conditions—specifically refrigeration, protection from light, and exclusion of moisture—is non-negotiable for preserving its quality.

For professionals in drug development, a rigorous stability testing program, initiated with forced degradation studies and culminating in formal ICH-compliant stability trials, is imperative. This systematic approach not only ensures the reliability of research data but also forms the bedrock of regulatory compliance, ultimately safeguarding the development of robust and stable final products.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- ICH Stability Guidelines. LSC Group®.

- Pyridazine - Safety Data Sheet. ChemicalBook.

- Pyridazine-4-carboxamide. PubChem, NIH.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

- Pyridazine-4-carboxamide|CAS 88511-47-1. Benchchem.

- Q1A(R2) Guideline. ICH.

- Pyridine-4-carboxylic acid amide. Chem-Impex.

- Pyridazine-4-carboxylic acid. Chem-Impex.

- Pyridazine CAS#: 289-80-5. ChemicalBook.

- Diazine Stability & Aromaticity: A Computational Study. Studylib.

- Pyridazine. ChemicalBook.

- ICSC 0323 - PYRIDINE. Inchem.org.

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Liberty University.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Forced degradation studies. MedCrave online.

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

- Current trends in forced degradation study for pharmaceutical product development.

- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI.

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

Sources

- 1. Pyridazine-4-carboxamide | C5H5N3O | CID 10920505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazine | 289-80-5 [chemicalbook.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. chemimpex.com [chemimpex.com]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 15. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 16. database.ich.org [database.ich.org]

The Core Mechanism of Pyridazine-4-carboxamide in Biological Systems: An In-depth Technical Guide

Introduction

The pyridazine-4-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it a versatile core for the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the molecular mechanisms of action of pyridazine-4-carboxamide derivatives in biological systems, offering insights for researchers, scientists, and drug development professionals. We will delve into the primary modes of action, including enzyme inhibition and modulation of key signaling pathways, and provide detailed experimental protocols for their investigation.

I. Mechanisms of Action: A Multi-faceted Approach

The biological effects of pyridazine-4-carboxamide derivatives are diverse, stemming from their ability to interact with a range of molecular targets. The primary mechanisms can be broadly categorized into direct enzyme inhibition and modulation of intracellular signaling cascades.

Enzyme Inhibition: A Prominent Mode of Action

Pyridazine-4-carboxamides have been extensively studied as inhibitors of various enzymes crucial for cellular function and disease progression.

Numerous kinases are targeted by pyridazine-4-carboxamide derivatives, leading to the disruption of signaling pathways that are often hyperactivated in cancer and inflammatory diseases.

-

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for anti-cancer therapies. Pyridine and pyridazine-based compounds have been identified as potent CDK2 inhibitors, blocking the transition from the G1 to the S phase of the cell cycle.[2] The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase.

-

p38 Mitogen-Activated Protein Kinase (MAPK): Trisubstituted pyridazines have demonstrated potent in vitro inhibition of p38 MAPK, a key enzyme in the inflammatory response.[3] The most active compounds typically feature an aryl group alpha and a heteroaryl group beta to the nitrogen atom in the 2-position of the pyridazine ring.[3]

-